molecular formula C14H13Cl2N3O4S B4397067 5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4397067
M. Wt: 390.2 g/mol
InChI Key: MFLOSHLLPQYSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methoxy, and ethylsulfonyl groups, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The chloro, methoxy, and ethylsulfonyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-phenyl-4-pyrimidinecarboxamide
  • 5-chloro-N-(2-methoxyphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
  • 5-chloro-N-(5-chloro-2-methoxyphenyl)-4-pyrimidinecarboxamide

Uniqueness

5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of both chloro and ethylsulfonyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-(5-chloro-2-methoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c1-3-24(21,22)14-17-7-9(16)12(19-14)13(20)18-10-6-8(15)4-5-11(10)23-2/h4-7H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLOSHLLPQYSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 2
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5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 3
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5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 4
5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 5
5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 6
5-CHLORO-N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

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